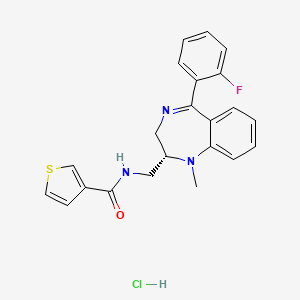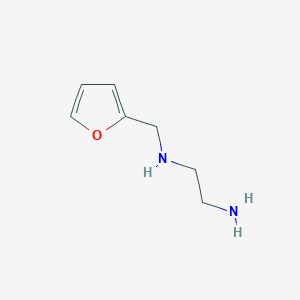
N-(2-furylmethyl)ethylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)ethylenediamine: is an organic compound that features a furan ring attached to an ethylenediamine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-furylmethyl)ethylenediamine typically involves the reaction of furfurylamine with ethylenediamine under controlled conditions. One common method includes the following steps:
Michael Addition: Furfurylamine is reacted with ethylenediamine in the presence of a catalyst such as iron(III) chloride at room temperature.
Hydrazinolysis: The intermediate product undergoes hydrazinolysis to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: N-(2-furylmethyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ethylenediamine backbone can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Furan derivatives with various functional groups.
Reduction: Amine derivatives with modified side chains.
Substitution: Substituted ethylenediamine derivatives with different alkyl or acyl groups
科学研究应用
N-(2-furylmethyl)ethylenediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and as an intermediate in the production of various chemicals
作用机制
The mechanism of action of N-(2-furylmethyl)ethylenediamine involves its ability to form stable complexes with metal ions. This chelation process can disrupt metal-dependent biological pathways, leading to various biological effects. The compound’s molecular targets include metal ions such as iron and copper, which are essential for many enzymatic processes .
相似化合物的比较
Ethylenediamine: A simpler analog without the furan ring.
N-(2-hydroxyethyl)ethylenediamine: Contains a hydroxyethyl group instead of a furylmethyl group.
N-(2-chloroethyl)ethylenediamine: Contains a chloroethyl group instead of a furylmethyl group.
Uniqueness: N-(2-furylmethyl)ethylenediamine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, making it a versatile ligand in coordination chemistry and a potential therapeutic agent .
属性
CAS 编号 |
5700-58-3 |
|---|---|
分子式 |
C7H12N2O |
分子量 |
140.18 g/mol |
IUPAC 名称 |
N'-(furan-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H12N2O/c8-3-4-9-6-7-2-1-5-10-7/h1-2,5,9H,3-4,6,8H2 |
InChI 键 |
SDYAGGMEBLMHCR-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)CNCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


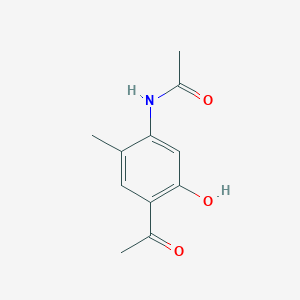

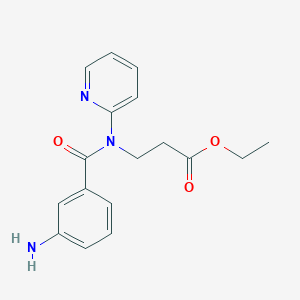
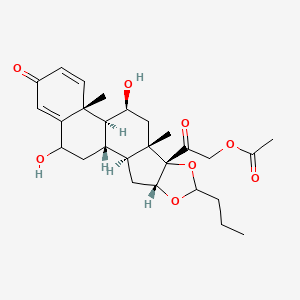
![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)
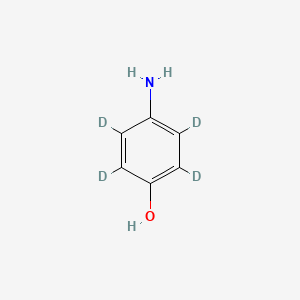
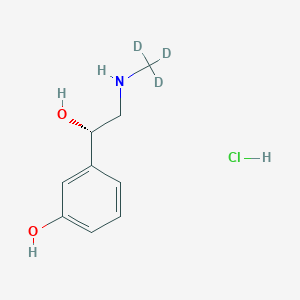
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
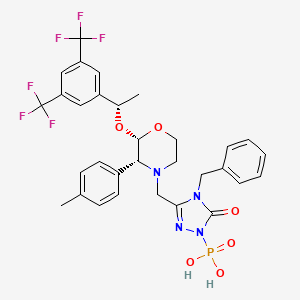
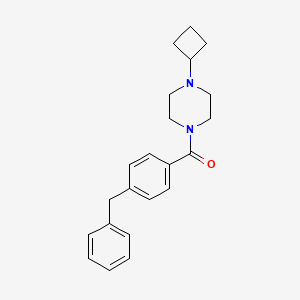
![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)
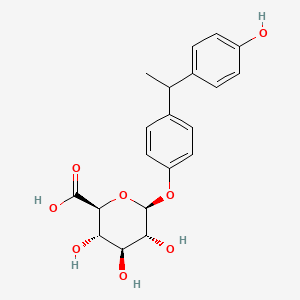
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)
